

Technical Guide: N-Acetyl Norgestimate-d6 (CAS Number 1263195-02-3)

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Compound of Interest

Compound Name: N-Acetyl Norgestimate-d6

Cat. No.: B15552925

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the properties and applications of the compound with CAS number 1263195-02-3, identified as **N-Acetyl Norgestimate-d6**. It is crucial to note that this compound is a deuterium-labeled analog of N-Acetyl Norgestimate. Its primary application is as an internal standard in analytical and pharmacokinetic research, rather than as a therapeutic agent itself.^{[1][2][3]} Consequently, information regarding its specific signaling pathways and a broad range of experimental uses is not available. This guide will focus on its physicochemical properties, its role in analytical methodologies, and will provide context through the pharmacological profile of its parent compound, Norgestimate.

Physicochemical Properties of N-Acetyl Norgestimate-d6

The fundamental properties of **N-Acetyl Norgestimate-d6** are summarized in the table below. This data is essential for its use as a reference standard in quantitative analysis.

Property	Value	Source
CAS Number	1263195-02-3	[1]
Chemical Name	N-Acetyl Norgestimate-d6	[1]
Synonyms	N-Acetyl Norgestimate D6; Norgestimate-3-acetate- 2,2,4,6,6,10-D6; Norgestimate- 3-acetate-D6	[1]
Molecular Formula	C ₂₅ H ₂₇ D ₆ NO ₄	[1]
Molecular Weight	417.58 g/mol	[1]
Appearance	Light Yellow Powder	[1]
Purity	>98%	[1]
Solubility	Soluble in Chloroform, Ethyl Acetate, Methanol	[1]
Unlabeled CAS	1060384-93-1	[1]

Role in Drug Development and Research

Deuterated compounds like **N-Acetyl Norgestimate-d6** play a vital role in modern drug discovery and development. The substitution of hydrogen with its heavier isotope, deuterium, creates a molecule with a greater mass but nearly identical chemical properties. This subtle change is leveraged in several ways:

- **Improved Metabolic Stability:** The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can make deuterated compounds more resistant to metabolic breakdown.[4] This property can lead to a longer half-life and reduced dosing frequency for therapeutic drugs.[4]
- **Enhanced Selectivity:** Deuteration can prevent the formation of non-selective metabolites, thereby maintaining the specific therapeutic action of a drug.[4]

- **Reduced Toxicity:** By altering metabolic pathways, deuteration can minimize the formation of toxic byproducts.[\[4\]](#)
- **Internal Standards in Bioanalysis:** Due to their mass difference, deuterated compounds are ideal internal standards for quantitative analysis using mass spectrometry. They co-elute with the non-labeled analyte but are distinguishable by their mass-to-charge ratio, allowing for precise quantification in complex biological matrices.

The primary and documented use of **N-Acetyl Norgestimate-d6** falls into the category of an internal standard for analytical purposes.[\[3\]](#)

Experimental Protocol: Quantification of Norgestimate Metabolites

While specific experimental protocols for **N-Acetyl Norgestimate-d6** are not extensively published, its application would be integral to methods developed for the parent drug, Norgestimate, and its metabolites. A relevant example is the quantification of 17-desacetyl norgestimate in human plasma, where a deuterated analog (17-desacetyl norgestimate D6) is used as an internal standard.[\[5\]](#)[\[6\]](#)

Objective: To determine the concentration of 17-desacetyl norgestimate in human plasma samples.

Methodology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[\[5\]](#)[\[6\]](#)

Detailed Steps:

- **Sample Preparation:**
 - Aliquots of human plasma are spiked with a known concentration of the internal standard (e.g., 17-desacetyl norgestimate-d6).
 - The analytes are extracted from the plasma matrix using a solid-phase extraction (SPE) technique.[\[5\]](#)[\[6\]](#)
- **Chromatographic Separation:**

- The extracted sample is injected into a UPLC system.
- The analytes (17-desacetyl norgestimate and the deuterated internal standard) are separated from other plasma components on a suitable analytical column using a specific mobile phase gradient.[5]
- Mass Spectrometric Detection:
 - The eluent from the UPLC is introduced into a tandem mass spectrometer.
 - The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both the analyte and the internal standard.
 - The distinct mass-to-charge ratios of the analyte and the deuterated internal standard allow for their simultaneous but separate detection.
- Quantification:
 - A calibration curve is generated by analyzing samples with known concentrations of 17-desacetyl norgestimate and a fixed concentration of the internal standard.
 - The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration.
 - The concentration of 17-desacetyl norgestimate in the unknown plasma samples is then determined from this calibration curve.

The use of the deuterated internal standard compensates for any variability in sample processing and instrument response, ensuring high accuracy and precision of the results.[5][6]

Context: The Parent Compound - Norgestimate

To understand the context in which **N-Acetyl Norgestimate-d6** is used, it is essential to review the properties of its non-deuterated parent compound, Norgestimate. Norgestimate is a synthetic progestin widely used in combination with an estrogen as an oral contraceptive.[7][8]

Mechanism of Action of Norgestimate

Norgestimate primarily prevents pregnancy through the following mechanisms:

- **Inhibition of Ovulation:** It suppresses the secretion of gonadotropins, namely follicle-stimulating hormone (FSH) and luteinizing hormone (LH), from the pituitary gland.^[7] This prevents the maturation and release of an egg from the ovary.^[7]
- **Alteration of Cervical Mucus:** It increases the viscosity of the cervical mucus, creating a barrier that hinders sperm from reaching the uterus.^[7]
- **Modification of the Endometrium:** It alters the lining of the uterus (endometrium), making it less receptive to the implantation of a fertilized egg.^[7]

Metabolism and Pharmacokinetics of Norgestimate

Norgestimate is a prodrug that undergoes rapid and extensive first-pass metabolism in the gastrointestinal tract and liver.^{[9][10]} Its primary active metabolites are norelgestromin (17-deacetyl norgestimate) and levonorgestrel.^{[10][11]}

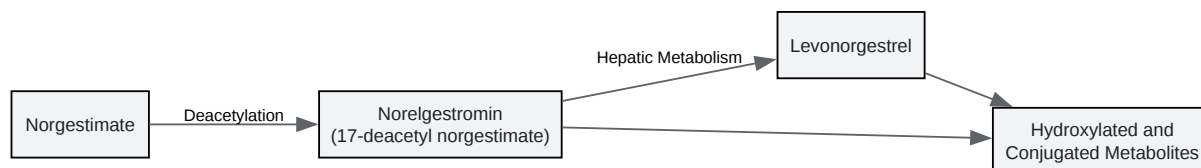
The pharmacokinetic parameters of Norgestimate's active metabolites are crucial for understanding its clinical efficacy.

Metabolite	Cmax (ng/mL)	Tmax (h)	AUC ₀₋₂₄ (h*ng/mL)	Protein Binding
17-desacetylnorgestimate	1.82	1.5	16.1	97.2% (to albumin)
Norgestrel	2.79	1.7	49.9	>97% (primarily to SHBG)

Data from Day 21 of Cycle 3 of oral norgestimate administration.^[12]

Metabolic Pathway of Norgestimate

The metabolic conversion of norgestimate to its active forms is a key aspect of its pharmacology.



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